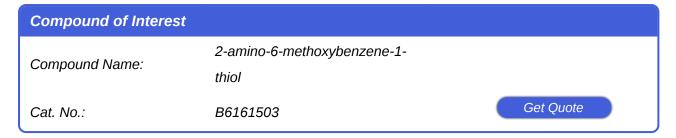


Mass Spectrometry of 2-Amino-5methoxybenzenethiol: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methoxybenzenethiol is a substituted aromatic thiol that serves as a key intermediate in the synthesis of various heterocyclic compounds, including those with potential pharmacological activities such as antibacterial benzothiazepines.[1][2] The characterization of this compound is crucial for ensuring the purity and identity of starting materials and final products in drug discovery and development. Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such molecules. This guide provides a comprehensive overview of the mass spectrometric analysis of 2-amino-5-methoxybenzenethiol, including predicted fragmentation patterns, experimental protocols, and data interpretation.

Molecular Properties

Before delving into the mass spectrometric analysis, it is essential to understand the basic molecular properties of 2-amino-5-methoxybenzenethiol.



Property	Value
Molecular Formula	C7H9NOS
Molecular Weight	155.22 g/mol [3]
Monoisotopic Mass	155.04048508 Da[3]
Structure	
Aromatic ring with amino, methoxy, and thiol substituents	_

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

While a publicly available experimental mass spectrum for 2-amino-5-methoxybenzenethiol is not readily found, a fragmentation pattern can be predicted based on the established fragmentation rules for aromatic compounds containing amino, methoxy, and thiol functional groups. Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing valuable structural information.

The molecular ion peak (M⁺') is expected at m/z 155. The fragmentation of aromatic compounds is often driven by the stability of the resulting ions, with cleavages initiated at the functional groups.

Key Predicted Fragmentation Pathways:

- Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group, leading to a stable phenoxide-like radical cation.
 - o m/z 140: [M CH₃]+
- Loss of Carbon Monoxide (CO): Following the initial loss of a methyl group, the resulting ion can undergo further fragmentation, such as the expulsion of a neutral carbon monoxide molecule.



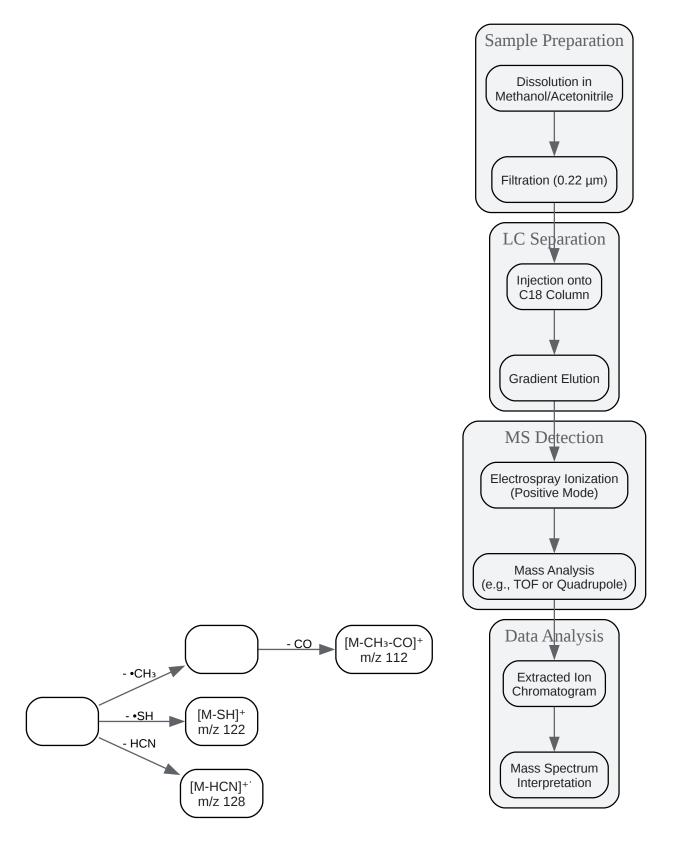
- o m/z 112: [M CH₃ CO]+
- Loss of a Thiol Radical (•SH): Direct cleavage of the C-S bond can lead to the loss of a thiol radical.
 - o m/z 122: [M SH]+
- Loss of Hydrogen Cyanide (HCN): Aromatic amines can undergo ring rearrangement and lose hydrogen cyanide.
 - m/z 128: [M HCN]+
- Alpha-Cleavage of the Amino Group: While less common for aromatic amines compared to aliphatic amines, some fragmentation adjacent to the amino group might occur.

The following table summarizes the predicted major fragments and their corresponding m/z values.

m/z	Proposed Fragment Ion	Predicted Fragmentation Pathway
155	[C ₇ H ₉ NOS] ^{+*}	Molecular Ion
140	[C ₆ H ₆ NOS] ⁺	Loss of •CH₃ from the methoxy group
122	[C ₇ H ₈ NO] ⁺	Loss of •SH
128	[C ₆ H ₈ OS] ^{+·}	Loss of HCN from the amino group
112	[C₅H6NS]+	Loss of •CH₃ followed by loss of CO

Below is a conceptual diagram illustrating the predicted fragmentation cascade.





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References

- 1. Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-... [onlinescientificresearch.com]
- 2. azom.com [azom.com]
- 3. future4200.com [future4200.com]
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